molecular formula C21H17N3OS B4894390 [3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone

[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone

カタログ番号 B4894390
分子量: 359.4 g/mol
InChIキー: YXEFDWKBWBJVIV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has attracted attention in the scientific community for its potential therapeutic applications. TAK-659 is a tyrosine kinase inhibitor that targets B-cell receptor signaling pathways, leading to the inhibition of B-cell proliferation and survival.

作用機序

[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone selectively targets Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), two key enzymes involved in B-cell receptor signaling pathways. By inhibiting BTK and ITK, this compound blocks downstream signaling events, leading to the inhibition of B-cell proliferation and survival. This compound has also been shown to induce apoptosis in B-cell malignancies, making it a promising therapeutic agent for the treatment of these diseases.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory effects on B-cell receptor signaling pathways, leading to the inhibition of B-cell proliferation and survival. In preclinical studies, this compound has been shown to induce apoptosis in CLL and NHL cells, making it a promising therapeutic agent for the treatment of these diseases. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

実験室実験の利点と制限

One advantage of [3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone is its selectivity for BTK and ITK, making it a promising therapeutic agent for the treatment of B-cell malignancies. Additionally, this compound has been shown to have low toxicity in preclinical studies, making it a potentially safe and effective therapeutic agent. However, one limitation of this compound is its limited bioavailability, which may limit its efficacy in vivo. Further research is needed to optimize the formulation and delivery of this compound to improve its bioavailability and efficacy.

将来の方向性

There are several future directions for the research and development of [3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone. One direction is to further optimize the synthesis method to improve the yield and purity of this compound. Another direction is to investigate the efficacy of this compound in combination with other chemotherapeutic agents for the treatment of B-cell malignancies. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to optimize its formulation and delivery for improved efficacy in vivo. Overall, this compound has shown promising results in preclinical studies and has the potential to be a safe and effective therapeutic agent for the treatment of B-cell malignancies.

合成法

[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone can be synthesized through a multi-step process involving the reaction of 2,4-dimethylbenzaldehyde with 2-aminopyridine, followed by the reaction with thiophene-2-carboxylic acid and the final coupling with 3-bromopyridine. The synthesis method has been optimized to produce this compound in high yield and purity, making it suitable for further research and development.

科学的研究の応用

[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In a study by Herndon et al., this compound was found to inhibit B-cell receptor signaling and induce apoptosis in CLL cells in vitro and in vivo. Similarly, this compound has been shown to inhibit NHL cell growth and enhance the efficacy of other chemotherapeutic agents in preclinical models.

特性

IUPAC Name

(3-amino-6-pyridin-3-ylthieno[2,3-b]pyridin-2-yl)-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-12-5-6-15(13(2)10-12)19(25)20-18(22)16-7-8-17(24-21(16)26-20)14-4-3-9-23-11-14/h3-11H,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEFDWKBWBJVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CN=CC=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。